4-Chlorobenzonitrile

Toxicology Safety Assessment Regulatory Filing

4-Chlorobenzonitrile (CAS 623-03-0), also known as p-chlorobenzonitrile or 1-chloro-4-cyanobenzene, is a para-substituted aryl nitrile with the molecular formula C₇H₄ClN and a molecular weight of 137.57 g/mol. It is one of three monochlorobenzonitrile isomers (ortho, meta, para) and is produced industrially via ammoxidation of 4-chlorotoluene.

Molecular Formula C7H4ClN
Molecular Weight 137.56 g/mol
CAS No. 623-03-0
Cat. No. B146240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzonitrile
CAS623-03-0
Molecular FormulaC7H4ClN
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)Cl
InChIInChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H
InChIKeyGJNGXPDXRVXSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzonitrile (CAS 623-03-0): Chemical Identity and Baseline Procurement Profile


4-Chlorobenzonitrile (CAS 623-03-0), also known as p-chlorobenzonitrile or 1-chloro-4-cyanobenzene, is a para-substituted aryl nitrile with the molecular formula C₇H₄ClN and a molecular weight of 137.57 g/mol [1]. It is one of three monochlorobenzonitrile isomers (ortho, meta, para) and is produced industrially via ammoxidation of 4-chlorotoluene [2]. The compound appears as a white to slightly blue crystalline powder with a melting point of 90–95 °C and a boiling point of 223 °C [1]. Its two electron-withdrawing substituents (Cl σₚ = +0.23; CN σₚ = +0.66) confer distinct electronic properties that differentiate it from benzonitrile and positional isomers, directly influencing its reactivity in nucleophilic aromatic substitution, cross-coupling chemistry, and hydrolysis kinetics [3].

4-Chlorobenzonitrile: Why In-Class Substitution Without Verification Introduces Risk


Despite sharing the C₇H₄ClN formula, the three chlorobenzonitrile isomers exhibit fundamentally different toxicity profiles, solid-state behavior, and radical anion decay kinetics—any of which can compromise an industrial process or research outcome if an uninformed substitution is made. The oral LD₅₀ of 4-chlorobenzonitrile in rats (887 mg/kg) is more than double that of 2-chlorobenzonitrile (396 mg/kg), a critical distinction for safety and regulatory filings [1]. Moreover, 4-chlorobenzonitrile uniquely exhibits two polymorphic forms observable by DSC, driven by CN···Cl intermolecular interactions that are weaker in the 2-isomer [2]. In pulse radiolysis studies, the radical anion of the 4-isomer decays via dechlorination approximately three orders of magnitude faster than the 3-isomer, meaning isomer identity dictates radical persistence and downstream product distribution [3]. Treating chlorobenzonitrile isomers as interchangeable introduces chemical and regulatory hazard without supporting data.

4-Chlorobenzonitrile Evidence Guide: Quantified Differentiation Versus Closest Analogs


Acute Oral Toxicity: 4-Chlorobenzonitrile Exhibits >2× Higher LD₅₀ Than 2-Chlorobenzonitrile

In standardized rat oral toxicity studies compiled by the German Advisory Committee on Existing Chemicals (BUA), 4-chlorobenzonitrile demonstrated an LD₅₀ of 887 mg/kg body weight, compared to 396 mg/kg for 2-chlorobenzonitrile [1]. This 2.24-fold difference places the para isomer in a markedly lower acute toxicity category. No comparable dermal LC₅₀ or inhalation data are available for 4-chlorobenzonitrile, whereas 2-chlorobenzonitrile has a 4 h LC₅₀ >440 mg/m³ (rat) and a dermal LD₅₀ of 340–600 mg/kg (rabbit) [1]. These differences directly affect GHS classification, safe-handling protocols, and regulatory submission requirements.

Toxicology Safety Assessment Regulatory Filing

Polymorphism: 4-Chlorobenzonitrile Displays Two DSC-Resolvable Polymorphic Forms Attributable to CN···Cl Interactions

Differential scanning calorimetry (DSC) and Knudsen effusion measurements by Rocha et al. revealed that 4-chlorobenzonitrile exhibits two distinct polymorphic forms, interpreted as arising from strong CN···Cl intermolecular interactions in the crystalline lattice [1]. In contrast, 2-chlorobenzonitrile displays weaker CN···Cl interactions, reflected in a lower enthalpy of sublimation, and no comparable polymorphic duality was reported [1]. The thermodynamic study further quantified standard molar enthalpies of formation in the gas phase for all three isomers using combustion calorimetry and high-level ab initio calculations (G3MP2B3 and MP2/cc-pVTZ) [1].

Solid-State Chemistry Polymorphism Process Engineering

Hydrolytic Stability: Arrhenius Activation Energy of 40.5 kJ mol⁻¹ for 4-Chlorobenzonitrile in Water

Masunaga et al. studied the hydrolysis of para-substituted benzonitriles in buffered distilled water and found that 4-chlorobenzonitrile undergoes hydrolysis to the corresponding benzoic acid via a benzamide intermediate, with pseudo-first-order kinetics fitting the Arrhenius equation [1]. The activation energy was determined to be 40.5 kJ mol⁻¹ with a collision frequency of ln A = 6.23 × 10⁴ [1]. The study further established a quantitative structure-reactivity relationship (QSRR) correlating first-order rate constants at pH 7.7 and 85 °C with Hammett σₚ constants across 14 para-substituted benzonitriles, placing 4-chlorobenzonitrile (σₚ = +0.23) as an intermediate-stability congener between more labile para-nitro and more recalcitrant para-methyl analogs [1].

Hydrolysis Kinetics Environmental Fate Stability

Radical Anion Decay Kinetics: 4-Chlorobenzonitrile Dechlorination Rate ~10³× Faster Than 3-Isomer

Geppert et al. used pulse radiolysis to study one-electron reduction of all three chlorobenzonitrile isomers in aqueous solution [1]. Solvated electrons (e⁻ₐq) react with 2-, 3-, and 4-ClBN at diffusion-controlled rates (k > 10¹⁰ dm³ mol⁻¹ s⁻¹) to form radical anions [1]. Critically, the first-order dechlorination rate constants (k₁) of the radical anions derived from 2-ClBN and 4-ClBN are approximately three orders of magnitude higher than that from 3-ClBN [1]. The H-atom adduct formation rates range from 2.2 to 3.4 × 10⁹ dm³ mol⁻¹ s⁻¹ across the three isomers, with second-order decay rate constants of 3.6–6.1 × 10⁸ dm³ mol⁻¹ s⁻¹, while OH-adduct formation rates span 1.3–1.5 × 10⁹ dm³ mol⁻¹ s⁻¹ [1].

Pulse Radiolysis Radical Chemistry Electron Transfer

Suzuki Coupling Reactivity: 4-Chlorobenzonitrile as an Activated Aryl Chloride Substrate

In palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid, 4-chlorobenzonitrile functions as an activated aryl chloride substrate due to the electron-withdrawing para-cyano group [1]. Wolfe and Buchwald reported that a catalyst system based on ligand 4 enabled room-temperature amination and Suzuki coupling exclusively for highly activated aryl chlorides, among which 4-chlorobenzonitrile was effectively transformed while unactivated aryl chlorides were inefficient [1]. A separate study using Pd₉Te₄ nanostructured catalysts reported an 85% yield for Suzuki coupling of 4-chlorobenzonitrile with phenylboronic acid under standard conditions (1.0 mmol aryl chloride, 1.1 mmol phenylboronic acid, 2.0 mmol K₂CO₃, 5.0 mg catalyst) [2].

Cross-Coupling Suzuki-Miyaura Catalysis

Commercial Purity Specification: Alzchem Supplies 4-Chlorobenzonitrile at ≥99.5% with Defined Isomer Limits

Alzchem, a major European manufacturer, offers 4-chlorobenzonitrile at a purity specification of ≥99.5%, with explicit limits on key impurities: 4-chlorotoluene ≤0.1%, benzonitrile ≤0.1%, 2-chlorobenzonitrile ≤0.2%, and water ≤0.1% [1]. In comparison, standard research-grade supply from TCI and AKSci specifies ≥98.0% (GC) purity . The 1.5 percentage-point purity difference, combined with controlled isomer and water content, is material for industrial-scale processes where cumulative impurities affect yield, catalyst poisoning, or regulatory compliance.

Quality Control Specifications Supply Chain

4-Chlorobenzonitrile (CAS 623-03-0): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Pharmaceutical Intermediate Manufacturing Requiring Isomer-Controlled Supply

For API manufacturers synthesizing chlorinated heterocycles (triazoles, pyrimidines) or benzamidine-based drug candidates, 4-chlorobenzonitrile from suppliers specifying ≤0.2% 2-chlorobenzonitrile content [1] eliminates the risk of isomeric impurity carry-through that would necessitate additional purification. The well-characterized hydrolysis kinetics (Eₐ = 40.5 kJ mol⁻¹) [2] further enable rational design of aqueous work-up steps without risking unintended nitrile hydrolysis that could generate carboxylic acid impurities exceeding ICH thresholds.

Room-Temperature Suzuki Library Synthesis on Activated Aryl Chloride Scaffolds

Medicinal chemistry groups synthesizing biaryl libraries benefit from 4-chlorobenzonitrile's status as an activated aryl chloride substrate compatible with room-temperature Pd-catalyzed Suzuki-Miyaura coupling [3]. Unlike unactivated aryl chlorides that require heating to 80–110 °C, 4-chlorobenzonitrile undergoes effective transformation under mild conditions, preserving thermally sensitive functional groups and enabling parallel synthesis formats [3].

Agrochemical Intermediate Synthesis Leveraging Predictable Environmental Degradation Pathways

For agrochemical development teams synthesizing herbicides or fungicides from chlorobenzonitrile precursors, the QSRR-validated relationship between Hammett σₚ and hydrolysis rate [2] allows estimation of environmental persistence before committing to field trials. The data for 4-chlorobenzonitrile's activation energy and Arrhenius parameters [2] provide a quantitative basis for environmental fate modeling, directly informing regulatory submission strategies.

Solid-Form Process Development Requiring Polymorph Control

Process engineers scaling up crystallizations of 4-chlorobenzonitrile must account for the two polymorphic forms observed by DSC [4]. Unlike 2-chlorobenzonitrile, where CN···Cl interactions are weaker and polymorphism is not a significant concern, the para isomer requires controlled cooling rates and solvent selection to ensure consistent polymorphic outcome, directly impacting bulk density, flowability, and dissolution characteristics of the isolated solid [4].

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